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Compound of Interest

Compound Name: Ophioglonol

Cat. No.: B8271792 Get Quote

Application Notes and Protocols: Ophioglonol
Audience: Researchers, scientists, and drug development professionals.

Topic: Isolation, Characterization, and Biological Activity of Ophioglonol

Introduction
Ophioglonol is a homoflavonoid isolated from ferns of the genus Ophioglossum, notably

Ophioglossum vulgatum L. It is a polyhydroxylated aromatic compound with a molecular

formula of C16H12O7.[1] While a total synthesis for Ophioglonol has not been prominently

reported in the scientific literature, its isolation from natural sources and its significant anti-

inflammatory properties have been a subject of study. These notes provide detailed protocols

for the isolation of Ophioglonol and for assessing its biological activity, particularly its role in

modulating inflammatory signaling pathways. The compound is also referred to as ophioglonin

(OPN) in some literature.[2][3]

Quantitative Data Summary
The following table summarizes the quantitative data related to the biological activity of

Ophioglonol (referred to as Ophioglonin/OPN in the source study).
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Assay Cell Line/Model

Concentration

of Ophioglonol

(OPN)

Observed Effect Reference

Cytotoxicity
RAW 264.7

Macrophages

25, 50, 100, 150

µg·mL⁻¹

No significant

toxicity observed.
[1]

Nitric Oxide (NO)

Production

LPS-stimulated

RAW 264.7

Macrophages

Not explicitly

stated for OPN

alone, but for

extracts.

Ophioglonin was

identified as an

active

component

through NO

assay-guided

screening.

[2]

In-vivo Anti-

inflammatory

Activity

Carrageenan-

induced mouse

paw edema

40 µg·g⁻¹ (i.p.

injection)

Pretreatment

with ophioglonin

reduced paw

edema.

[1]

Experimental Protocols
Protocol 1: Bioactivity-Guided Isolation of Ophioglonol
from Ophioglossum vulgatum
This protocol is based on the methodology for isolating ophioglonin (OPN), a characteristic

homoflavonoid from Ophioglossum vulgatum.[2][3]

1. Plant Material and Extraction:

Air-dry the whole plant of Ophioglossum vulgatum.

Pulverize the dried plant material.

Extract the powdered plant material with a suitable solvent such as ethanol or methanol at

room temperature.

Concentrate the resulting crude extract under reduced pressure to yield a residue.
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2. Fractionation:

Suspend the crude extract in water and partition sequentially with solvents of increasing

polarity, such as petroleum ether, ethyl acetate, and n-butanol.

Monitor the anti-inflammatory activity of each fraction using a nitric oxide (NO) assay in

lipopolysaccharide (LPS)-stimulated RAW264.7 cells to identify the most active fraction.

3. Chromatographic Purification:

Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography

on a silica gel column.

Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture,

starting with a low polarity and gradually increasing the polarity.

Collect the fractions and monitor them by thin-layer chromatography (TLC).

Pool the fractions containing the compound of interest.

4. Final Purification:

Further purify the pooled fractions using preparative high-performance liquid

chromatography (HPLC) to obtain pure Ophioglonol.

The purity of the final compound should be assessed by analytical HPLC. In one study,

ophioglonin was obtained with a purity of 99%.[3]

5. Structure Elucidation:

Confirm the structure of the isolated compound as Ophioglonol using spectroscopic

methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with

published data. The molecular formula is C16H12O7.[1]

Protocol 2: In Vitro Anti-inflammatory Activity Assay -
Nitric Oxide (NO) Inhibition
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This protocol describes the assessment of the anti-inflammatory activity of Ophioglonol by

measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

1. Cell Culture:

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified atmosphere of 5% CO₂.

2. Cell Viability Assay:

Before assessing anti-inflammatory activity, determine the cytotoxicity of Ophioglonol on

RAW 264.7 cells using an MTT or similar cell viability assay to ensure that the observed

effects are not due to cell death.

3. NO Production Assay:

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere

overnight.

Pre-treat the cells with various concentrations of Ophioglonol for 1 hour.

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce

inflammation and NO production.

After incubation, collect the cell culture supernatant.

Determine the concentration of nitrite, a stable product of NO, in the supernatant using the

Griess reagent.[1] This involves mixing the supernatant with an equal volume of Griess

reagent and measuring the absorbance at 540 nm.

A decrease in nitrite concentration in the presence of Ophioglonol compared to the LPS-

only treated control indicates anti-inflammatory activity.

Signaling Pathway Analysis
Ophioglonol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and

MAPK signaling pathways.[2][3]
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NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in

the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is

phosphorylated and degraded, allowing NF-κB (p65) to translocate to the nucleus and induce

the expression of pro-inflammatory genes. Ophioglonol has been found to inhibit the

phosphorylation of both IκBα and p65.[3]
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Caption: Ophioglonol inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is

another crucial signaling cascade in the inflammatory response. Activation of these kinases by

inflammatory stimuli leads to the production of pro-inflammatory mediators. Studies have

shown that Ophioglonol can inhibit the phosphorylation of ERK, p38, and JNK in response to

inflammatory stimuli.[3]
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Caption: Ophioglonol inhibits the MAPK signaling pathway.

Conclusion
Ophioglonol, a homoflavonoid from Ophioglossum vulgatum, demonstrates significant anti-

inflammatory potential. The protocols outlined above provide a framework for its isolation from

natural sources and the characterization of its biological activity. The inhibitory effects of

Ophioglonol on the NF-κB and MAPK signaling pathways highlight its promise as a lead

compound for the development of novel anti-inflammatory therapeutics. Further research,

including the development of a total synthesis and more extensive in vivo studies, is warranted

to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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